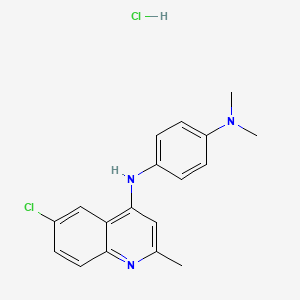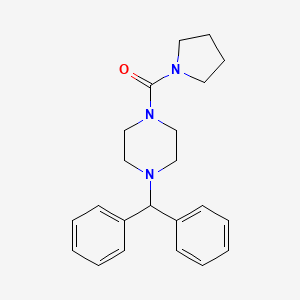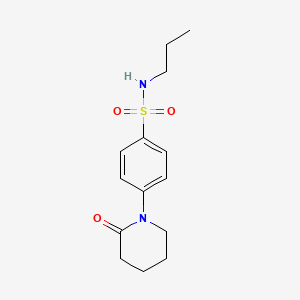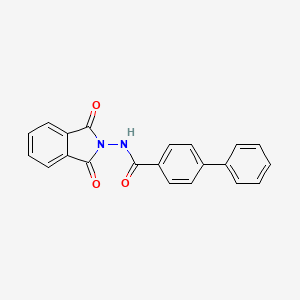![molecular formula C19H21F2N3O2 B4995935 N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as DPA-714, is a small molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in a variety of physiological processes.
科学的研究の応用
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been used extensively in biomedical research due to its ability to selectively bind to TSPO. TSPO is expressed in a variety of tissues, including the brain, heart, and immune cells, and is involved in processes such as mitochondrial function, apoptosis, and inflammation. This compound has been used to study the role of TSPO in these processes, as well as to image TSPO expression in vivo using positron emission tomography (PET) imaging.
作用機序
The exact mechanism of action of N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to bind to a specific site on TSPO and modulate its activity. TSPO is involved in the transport of cholesterol into mitochondria, which is important for the synthesis of steroid hormones and the maintenance of mitochondrial function. This compound may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate mitochondrial function, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In vivo studies have shown that this compound can reduce inflammation in animal models of autoimmune disease and neuroinflammation, as well as improve mitochondrial function in models of heart disease.
実験室実験の利点と制限
One advantage of using N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its selectivity for TSPO. This allows researchers to specifically target TSPO and study its role in various physiological processes. This compound is also relatively easy to synthesize and has good stability, making it a useful tool for long-term studies. However, one limitation of using this compound is its relatively low affinity for TSPO compared to other ligands, which may limit its sensitivity in certain experiments.
将来の方向性
There are many potential future directions for N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide research. One area of interest is the role of TSPO in cancer, as TSPO expression is often upregulated in cancer cells. This compound may be useful in studying the role of TSPO in cancer progression and developing new cancer therapies. Another area of interest is the development of new TSPO ligands with higher affinity and selectivity than this compound, which may improve sensitivity in certain experiments. Finally, this compound may be useful in developing new PET imaging agents for the diagnosis and monitoring of various diseases.
合成法
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized using a variety of methods. One common method involves the reaction of 2,4-difluoroaniline with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield this compound. Other methods involve the use of different starting materials and reagents, but the basic reaction steps are similar.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-26-16-5-3-15(4-6-16)24-10-8-23(9-11-24)13-19(25)22-18-7-2-14(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISJGGIRXCWHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995852.png)
![N-1,3-benzothiazol-2-yl-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4995858.png)


![(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4995893.png)
![N-(3-chlorobenzyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4995898.png)
![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B4995900.png)


![3-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4995921.png)

![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate](/img/structure/B4995933.png)
![1-benzyl-5-[(3,4-dimethoxybenzyl)thio]-1H-tetrazole](/img/structure/B4995956.png)